molecular formula C14H12O2 B14630289 Naphthalen-2-yl but-2-enoate CAS No. 56164-74-0

Naphthalen-2-yl but-2-enoate

Cat. No.: B14630289
CAS No.: 56164-74-0
M. Wt: 212.24 g/mol
InChI Key: ZBKDOUFCEKAZRQ-UHFFFAOYSA-N
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Description

Naphthalen-2-yl but-2-enoate, also known as 2-Naphthyl acrylate, is an organic compound with the molecular formula C13H10O2. It is a derivative of naphthalene, where the naphthalene ring is bonded to an acrylate group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-yl but-2-enoate can be synthesized through the esterification of 2-naphthol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalen-2-yl but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2-yl but-2-enoate involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the acrylate group, which makes it reactive towards nucleophiles. The naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-2-yl but-2-enoate is unique due to the presence of both the naphthalene ring and the acrylate group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

56164-74-0

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

naphthalen-2-yl but-2-enoate

InChI

InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3

InChI Key

ZBKDOUFCEKAZRQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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